3,5-ジメトキシフェノール

概要

説明

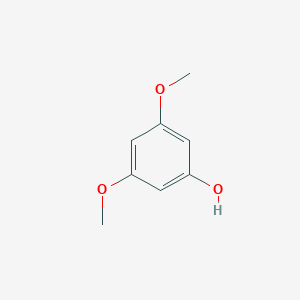

3,5-Dimethoxyphenol, also known as 2,6-dimethoxyphenol, is an aromatic compound found in plants and other organisms. It is a colorless liquid with a sweet, pungent odor and a bitter taste. 3,5-Dimethoxyphenol is used in the synthesis of various compounds and has been studied for its medicinal properties. It has been found to have antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

科学的研究の応用

鉄ポルフィリンフェノキシドの研究

3,5-ジメトキシフェノールは、鉄ポルフィリンフェノキシドに関する研究で使用されてきました . 鉄ポルフィリンフェノキシドは、生体無機化学の分野、特にヘムタンパク質の機能を理解する上で重要です。これらの研究における3,5-ジメトキシフェノールの使用は、鉄ポルフィリンフェノキシドの反応性と電子構造を理解するのに役立ちます。

分析方法の開発

この化合物は、新しいアルカロイドとアルカロイドジテルペノイドの同時同定と定量化を可能にするLC-MSを用いた新しい分析方法の開発に使用されました . これは、化合物同定と定量の正確で効率的な方法が不可欠である分析化学の分野で重要です。

有機合成

3,5-ジメトキシフェノールは、有機合成においてしばしばビルディングブロックとして使用されます . 2つのメトキシ基と1つのヒドロキシ基により、様々な有機反応に適した汎用性のある化合物となっています。

Safety and Hazards

作用機序

Target of Action

It’s known that this compound belongs to the class of organic compounds known as methoxyphenols . Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety .

Pharmacokinetics

It’s known that 3,5-dimethoxyphenol is an extremely weak basic (essentially neutral) compound , which may influence its absorption and distribution in the body.

生化学分析

Biochemical Properties

These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . The exact mechanism of action is not entirely elucidated, but studies have postulated that 3,5-Dimethoxyphenol might work by inhibiting specific enzymes such as cyclooxygenase and lipoxygenase, which play roles in generating inflammatory mediators .

Cellular Effects

It is known that the presence of 3,5-Dimethoxyphenol in urine samples can be a diagnostic indicator of yew (Taxus baccata) poisoning .

Molecular Mechanism

It is known that it might work by inhibiting specific enzymes such as cyclooxygenase and lipoxygenase .

Temporal Effects in Laboratory Settings

It is known that it is stable for at least 2 years after receipt when stored at +4°C .

特性

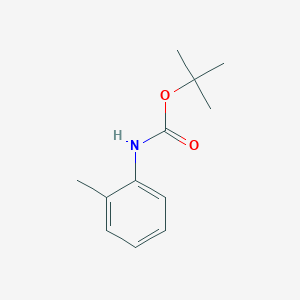

IUPAC Name |

3,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNFAMOIPNVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075426 | |

| Record name | Phenol, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-99-2 | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23UXW8136A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-dimethoxyphenol?

A1: 3,5-Dimethoxyphenol has the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol. []

Q2: What spectroscopic data is available for characterizing 3,5-dimethoxyphenol?

A2: 3,5-Dimethoxyphenol can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, , , , ], infrared (IR) spectroscopy [, ], gas chromatography-mass spectrometry (GC-MS) [, , ], and liquid chromatography-mass spectrometry (LC-MS) [, , ]. These techniques provide information about the compound's structure, purity, and presence in complex mixtures.

Q3: How can the structure of 3,5-dimethoxyphenol be confirmed?

A3: The structure of 3,5-dimethoxyphenol can be definitively confirmed using X-ray crystallography. This technique provides a three-dimensional representation of the molecule, allowing for precise determination of bond lengths, angles, and spatial arrangement of atoms. []

Q4: How can 3,5-dimethoxyphenol be synthesized?

A4: 3,5-Dimethoxyphenol can be synthesized through the methylation of phloroglucinol with methanol. [] This reaction typically uses a strong acid catalyst, such as dry HCl.

Q5: What is a notable reaction 3,5-dimethoxyphenol undergoes and what is its significance?

A5: 3,5-Dimethoxyphenol readily undergoes the Pechmann condensation with ethyl propiolate to yield 5,7-dimethoxycoumarin (limettin). [] This reaction is important for synthesizing coumarin derivatives, which have various biological activities and applications in materials science.

Q6: Can 3,5-dimethoxyphenol be used in multicomponent reactions?

A6: Yes, 3,5-dimethoxyphenol has been successfully employed in multicomponent reactions. For instance, it reacts with aldehyde derivatives and dihydroresorcinol in the presence of niobium pentachloride to yield phloroglucinol derivatives, particularly those resembling the core structure of rhodomyrtosone I. [] This highlights the versatility of 3,5-dimethoxyphenol as a building block for complex molecules.

Q7: Can 3,5-dimethoxyphenol participate in Friedel-Crafts reactions?

A7: Yes, 3,5-dimethoxyphenol can act as a nucleophile in Friedel-Crafts reactions. It reacts with nitroallylic acetates in the presence of cesium carbonate to produce benzofurans. This reaction proceeds through a Friedel-Crafts SN2' mechanism, followed by intramolecular oxa-Michael cyclization and aromatization. []

Q8: Can 3,5-dimethoxyphenol undergo formylation?

A8: Yes, 3,5-dimethoxyphenol can be formylated using phenyl formate in the presence of boron trichloride (BCl3). [] This reaction provides a regioselective route to synthesize 3,5-dimethoxysalicylaldehyde, a valuable intermediate for various organic transformations.

Q9: What are some practical applications of 3,5-dimethoxyphenol?

A9: 3,5-Dimethoxyphenol is a versatile building block for synthesizing various compounds, including:

- Flavonoids: It is a key intermediate in the synthesis of several flavonoids, including luteolin [] and naringenin [], which have potential applications in the pharmaceutical and nutraceutical industries.

- Coumarins: It is used to synthesize coumarin derivatives, such as 5,7-dimethylcyclopentenon[2,3-c]coumarin, a potential template for creating molecularly imprinted polymers with affinity towards aflatoxins. []

- Benzofurans: It reacts with nitroallylic acetates to yield diverse benzofuran derivatives, which are important structural motifs in many biologically active natural products and pharmaceuticals. []

- Hyperbranched polymers: It serves as a starting material for synthesizing hyperbranched aromatic polyimides, which have potential applications in materials science due to their unique properties. []

Q10: Why is 3,5-dimethoxyphenol relevant in toxicology?

A10: 3,5-Dimethoxyphenol is a significant metabolite of taxine alkaloids, which are found in the yew plant (Taxus baccata). [, , , , , ] Ingestion of yew plant material can be fatal due to the cardiotoxic effects of taxine alkaloids.

Q11: How is 3,5-dimethoxyphenol detected in biological samples?

A11: 3,5-Dimethoxyphenol can be detected and quantified in biological samples like blood and urine using sophisticated analytical techniques such as GC-MS [, , ] and LC-MS/MS. [, , , , ] These methods are highly sensitive and specific, allowing for the identification and quantification of 3,5-dimethoxyphenol even at trace levels.

Q12: Why is the detection of 3,5-dimethoxyphenol important in cases of suspected yew poisoning?

A12: The presence of 3,5-dimethoxyphenol in biological samples, such as blood and urine, serves as a key indicator of yew poisoning. [, , , , , ] This is because it is a specific metabolite of taxine alkaloids, the toxic compounds found in yew plants. Therefore, detecting 3,5-dimethoxyphenol can be crucial in confirming yew ingestion, especially in cases where plant material is not found or is difficult to identify.

Q13: Has computational chemistry been applied to study 3,5-dimethoxyphenol?

A13: Yes, density functional theory (DFT) calculations have been employed to study various aspects of 3,5-dimethoxyphenol, including:

- Thermochemical properties: DFT calculations have been used to determine the gas-phase enthalpies of formation for 3,5-dimethoxyphenol, its radical, and its anion. These calculations provide insights into the compound's stability and reactivity. []

- Tautomeric stability: DFT calculations have been utilized to investigate the relative stability of the enol and keto forms of a Schiff base ligand derived from 3,5-dimethoxyphenol. [, ] These calculations help understand the tautomeric equilibrium and its influence on the ligand's properties.

- Reaction mechanisms: DFT calculations have been applied to explore the reaction mechanism of the multicomponent reaction involving 3,5-dimethoxyphenol, aldehyde derivatives, and dihydroresorcinol in the presence of niobium pentachloride. [] These studies provide valuable information about the reactive intermediates and transition states involved in the reaction pathway.

Q14: What is the significance of using DFT calculations in studying 3,5-dimethoxyphenol?

A14: DFT calculations offer valuable insights into the electronic structure, bonding, and reactivity of 3,5-dimethoxyphenol. [, , , ] These calculations can predict various molecular properties, such as enthalpies of formation, ionization potentials, and vibrational frequencies, which can be compared to experimental data to validate the accuracy of the computational methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)